3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one
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Overview
Description
3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one is a complex organic compound that features a benzoxazole ring fused with a piperazine and pyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the piperazine and pyrimidine groups through nucleophilic substitution and condensation reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with careful control of temperature, pH, and solvent choice.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-fluoro-3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazin-2-yl)acetate
- 6-Fluoro-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
- Methyl 3,4-dihydro-6-methyl-3-oxo-2H-benzo[b][1,4]oxazine-8-carboxylate
Uniqueness
3-{2-[4-(5-Fluoro-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H18FN5O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
3-[2-[4-(5-fluoro-4-methyl-6-oxo-1H-pyrimidin-2-yl)piperazin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C18H18FN5O4/c1-11-15(19)16(26)21-17(20-11)23-8-6-22(7-9-23)14(25)10-24-12-4-2-3-5-13(12)28-18(24)27/h2-5H,6-10H2,1H3,(H,20,21,26) |
InChI Key |
WUARUEREUDHISW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCN(CC2)C(=O)CN3C4=CC=CC=C4OC3=O)F |
Origin of Product |
United States |
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